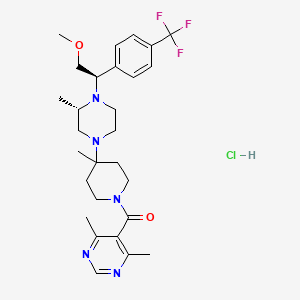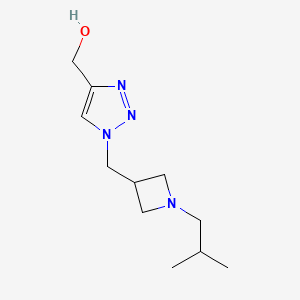
(R)-4-Fluoro-3-(pyrrolidin-2-yl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-4-Fluoro-3-(pyrrolidin-2-yl)benzoic acid is a compound that features a fluorine atom, a pyrrolidine ring, and a benzoic acid moiety. The presence of these functional groups makes it a compound of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Fluoro-3-(pyrrolidin-2-yl)benzoic acid typically involves the construction of the pyrrolidine ring followed by its attachment to the benzoic acid framework One common method involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolidine ringThe final step involves the attachment of the pyrrolidine ring to the benzoic acid moiety through amide bond formation or other suitable coupling reactions .
Industrial Production Methods
Industrial production methods for ®-4-Fluoro-3-(pyrrolidin-2-yl)benzoic acid often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis, which allows for better control over reaction parameters and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
®-4-Fluoro-3-(pyrrolidin-2-yl)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of ®-4-Fluoro-3-(pyrrolidin-2-yl)benzoic acid .
Applications De Recherche Scientifique
®-4-Fluoro-3-(pyrrolidin-2-yl)benzoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s structural features make it a useful tool in studying biological processes and interactions, particularly those involving fluorinated compounds.
Mécanisme D'action
The mechanism of action of ®-4-Fluoro-3-(pyrrolidin-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom and pyrrolidine ring can influence the compound’s binding affinity and selectivity for certain proteins or enzymes. These interactions can modulate biological activities, such as enzyme inhibition or receptor activation, leading to various pharmacological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to ®-4-Fluoro-3-(pyrrolidin-2-yl)benzoic acid include:
4-Fluoro-3-(pyrrolidin-2-yl)benzoic acid: Lacks the ®-configuration, which can affect its stereochemistry and biological activity.
3-(Pyrrolidin-2-yl)benzoic acid: Lacks the fluorine atom, which can influence its reactivity and interactions.
4-Fluoro-3-(pyrrolidin-2-yl)benzamide: Contains an amide group instead of a carboxylic acid, which can alter its chemical properties and applications.
Uniqueness
The uniqueness of ®-4-Fluoro-3-(pyrrolidin-2-yl)benzoic acid lies in its specific combination of functional groups and stereochemistry.
Propriétés
Formule moléculaire |
C11H12FNO2 |
|---|---|
Poids moléculaire |
209.22 g/mol |
Nom IUPAC |
4-fluoro-3-[(2R)-pyrrolidin-2-yl]benzoic acid |
InChI |
InChI=1S/C11H12FNO2/c12-9-4-3-7(11(14)15)6-8(9)10-2-1-5-13-10/h3-4,6,10,13H,1-2,5H2,(H,14,15)/t10-/m1/s1 |
Clé InChI |
WTUWTUROHDSCTF-SNVBAGLBSA-N |
SMILES isomérique |
C1C[C@@H](NC1)C2=C(C=CC(=C2)C(=O)O)F |
SMILES canonique |
C1CC(NC1)C2=C(C=CC(=C2)C(=O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3,16-dihexyl-3,16-bis(4-hexylphenyl)-6,10,13,19,23,26-hexathiaoctacyclo[12.12.0.02,12.04,11.05,9.015,25.017,24.018,22]hexacosa-1(14),2(12),4(11),5(9),7,15(25),17(24),18(22),20-nonaene-7,20-dicarbaldehyde](/img/structure/B13347451.png)





dimethylsilane](/img/structure/B13347477.png)

![(1R,2S)-2-([1,1'-Biphenyl]-4-yl)cyclopropan-1-amine hydrochloride](/img/structure/B13347492.png)
![(1S,4S)-2-(2'-(Diphenylphosphaneyl)-[1,1'-biphenyl]-2-yl)-4-phenyl-4,5-dihydrooxazole](/img/structure/B13347496.png)


